molecular formula C13H12FNO B8338557 4-(3-Fluoro-phenoxymethyl)-phenylamine

4-(3-Fluoro-phenoxymethyl)-phenylamine

Cat. No.: B8338557
M. Wt: 217.24 g/mol
InChI Key: ZOXYFVJGXGWVRT-UHFFFAOYSA-N
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Description

4-(3-Fluoro-phenoxymethyl)-phenylamine is an aniline derivative featuring a fluorinated phenoxymethyl group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly as a versatile building block or a key synthon for the synthesis of more complex molecules. Compounds with aniline and fluoro-phenoxy motifs are frequently explored in the development of potential pharmacologically active substances, including kinase inhibitors and other targeted therapies . The incorporation of a fluorine atom can fine-tune the molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity. The primary amino group on the phenyl ring provides a reactive site for further chemical modifications, enabling its use in the creation amide derivatives. This compound is intended for research and development applications in laboratory settings only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

4-[(3-fluorophenoxy)methyl]aniline

InChI

InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-9-10-4-6-12(15)7-5-10/h1-8H,9,15H2

InChI Key

ZOXYFVJGXGWVRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=CC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Thermal and Electronic Properties

Property This compound 3-Chloro-N-phenyl-phthalimide 4-Trifluoromethylphenethylamine
Melting Point (°C) ~110–115 (predicted) 160–165 85–90
Electron Density (HOMO) Lower (fluorine electron withdrawal) Moderate (chlorine effect) Lowest (trifluoromethyl group)
Thermal Stability High (decomposes >250°C) Very high (polyimide precursor) Moderate (volatile at high temps)

Pharmaceutical Development

  • Angucyclinone Derivatives: Phenylamine analogs with ethynyl or halogen substituents are incorporated into angucyclinones, showing enhanced biological activity (e.g., Nrf2 activation) .
  • Zorifertinib Metabolism: The 3-chloro-2-fluorophenylamino group in ZFB undergoes bioactivation, highlighting the role of halogen positioning in drug safety .

Material Science

  • Polyimide Matrices: Substituted phenylamines like 4-[4-(4-aminophenoxy)phenoxy]phenylamine improve thermal stability in composites .
  • Azomethine Synthesis : Triphenylamine-based azomethines with hexyloxy groups exhibit tunable optoelectronic properties for solar cells .

Environmental Impact

  • Ozonation Studies : Phenylamine removal via catalytic ozonation (MgO@Fe₃O₄) shows 90% efficiency under optimal conditions, with reduced toxicity in treated water .

Preparation Methods

Synthesis of 4-Nitrobenzyl Chloride

The initial step involves chlorinating 4-nitrobenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM). This reaction proceeds via nucleophilic acyl substitution, yielding 4-nitrobenzyl chloride with high purity.

Etherification with 3-Fluorophenol

4-Nitrobenzyl chloride is reacted with 3-fluorophenol in a polar aprotic solvent (e.g., dimethylformamide, DMF) using cesium carbonate (Cs₂CO₃) as a base. The reaction occurs at 80–100°C for 12–24 hours, forming 4-nitro-3-fluoro-phenoxymethylbenzene.

Key Conditions :

  • Solvent: DMF or acetone

  • Base: Cs₂CO₃ (2.5 equivalents)

  • Temperature: 80°C

  • Yield: 75% (isolated via column chromatography)

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 6 hours). Alternative reductants like iron powder in hydrochloric acid (Fe/HCl) may also be employed, though hydrogenation offers superior yields (90%).

Optimization Data :

Reducing AgentSolventTime (h)Yield (%)
H₂/Pd-CEtOH690
Fe/HClH₂O/EtOH1265

Mitsunobu Reaction Route

Protection of 4-Aminobenzyl Alcohol

The amine group of 4-aminobenzyl alcohol is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). This step prevents undesired side reactions during subsequent steps.

Mitsunobu Ether Formation

Boc-protected 4-aminobenzyl alcohol is coupled with 3-fluorophenol under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in THF at 0°C to room temperature. The reaction selectively forms the ether bond, yielding Boc-protected 4-(3-fluoro-phenoxymethyl)-phenylamine.

Reaction Parameters :

  • DEAD: 1.2 equivalents

  • PPh₃: 1.5 equivalents

  • Yield: 85% (after silica gel purification)

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, affording the target compound in near-quantitative yield.

Direct Alkylation Route

Preparation of 4-Aminobenzyl Halide

4-Aminobenzyl alcohol is converted to its chloride or bromide derivative using thionyl chloride or phosphorus tribromide (PBr₃). The resulting 4-aminobenzyl chloride is highly reactive but prone to decomposition, necessitating immediate use.

Alkylation of 3-Fluorophenol

3-Fluorophenol is deprotonated with potassium carbonate (K₂CO₃) in DMF and reacted with 4-aminobenzyl chloride at 100°C. Despite moderate yields (65%), this method bypasses protection-deprotection steps, simplifying the synthesis.

Challenges :

  • Competing elimination reactions reduce efficiency.

  • Requires excess 3-fluorophenol (2.0 equivalents) to drive the reaction.

Comparative Analysis of Methods

ParameterNitro ReductionMitsunobuDirect Alkylation
Steps 332
Overall Yield 68%72%50%
Cost LowHighModerate
Scalability HighModerateLow

The Mitsunobu route offers the highest yield but incurs elevated costs due to reagent expenses. The nitro reduction method balances cost and efficiency, making it preferable for industrial applications.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitions remove unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent achieves >95% purity.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances crystalline purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 5.10 (s, 2H, CH₂O), 4.30 (br s, 2H, NH₂).

  • HRMS (ESI+) : m/z calcd for C₁₃H₁₂FNO [M+H]⁺: 218.0982, found: 218.0985.

Industrial Considerations

Solvent Selection

DMF and THF are favored for their high boiling points and solubility profiles, though DMF poses environmental concerns. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) offer greener options.

Catalytic Innovations

Recent advances in copper-catalyzed Coupling (Ullmann-type) may reduce reliance on harsh bases, but further optimization is required for commercial viability .

Q & A

Q. Key Optimization Factors :

  • Catalyst loading (0.5–5 mol% Pd) and solvent polarity (DMF enhances coupling efficiency).
  • Temperature (60–100°C for Suzuki; room temperature for SN_NAr).
MethodCatalystBaseSolventYield Range (%)Reference
Suzuki-MiyauraPd(0) complexK2_2CO3_3DMF60–85
SN_NArNoneEt3_3NMeCN70–90

How can researchers characterize the electronic effects of the fluorine substituent in this compound?

Advanced
The electron-withdrawing fluorine alters aromatic reactivity and stability:

  • Hammett Analysis : Measure substituent constants (σm_m = 0.34 for -F) to predict reaction rates in electrophilic substitutions .
  • Computational Methods : Use DFT calculations (e.g., Gaussian) to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) .
  • 19F NMR : Monitor chemical shifts (δ ~ -110 ppm for aryl-F) to assess electronic environment changes during reactions .

What strategies mitigate amine oxidation during synthesis or storage?

Q. Basic

  • Protection : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield the -NH2_2 during oxidative steps (e.g., quinone formation) .
  • Storage : Keep under inert atmosphere (N2_2) at -20°C in amber vials to prevent photodegradation .

How should researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions may arise from assay variability or structural analogs. Mitigation steps:

Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

SAR Studies : Compare analogs (e.g., 4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine) to isolate substituent effects .

Dose-Response Curves : Calculate IC50_{50} values across multiple replicates to validate potency .

What methodologies are recommended for studying substitution reactions at the phenoxymethyl group?

Q. Advanced

  • Nucleophilic Substitution : React with NaSPh or NaN3_3 in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor progress via TLC/HPLC .
  • Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants (k) and activation parameters (ΔH‡, ΔS‡) .

How can computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model binding poses with enzymes (e.g., kinases) using PubChem 3D conformers .
  • QSAR Modeling : Corrogate substituent descriptors (e.g., logP, molar refractivity) with activity data from analogs .

What are the best practices for analyzing oxidative degradation products?

Q. Basic

  • HPLC-MS : Use C18 columns with gradient elution (MeCN/H2_2O + 0.1% formic acid) to separate quinones or carboxylic acids .
  • GC-MS : Identify volatile byproducts (e.g., fluorobenzaldehyde) after derivatization .

How does the tert-pentyl group in analogs influence comparative reactivity studies?

Advanced
The bulky tert-pentyl group in analogs (e.g., 2-[4-(tert-pentyl)phenoxy]phenylamine) sterically hinders electrophilic attacks but stabilizes intermediates via hyperconjugation. Compare reaction rates with/without this group using kinetic isotopic effects (KIE) .

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